molecular formula C11H13NO2 B2491806 (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride CAS No. 270082-22-9

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B2491806
CAS No.: 270082-22-9
M. Wt: 191.23
InChI Key: QYYIBCOJRFOBDJ-JTQLQIEISA-N
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Description

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (CAS 332062-12-1) is a chiral derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry . The THIQ core is a privileged structure found in a wide array of bioactive natural products and clinically used drugs, including the anti-Parkinsonian agent Apomorphine, the anti-hypertensive Quinapril, and the anti-cancer therapy Trabectedin . This compound serves as a versatile and key synthetic intermediate for constructing more complex molecules. Its acetic acid moiety allows for further functionalization, making it a valuable building block in drug discovery programs aimed at developing new therapeutic agents . Researchers can utilize this chiral synthon in various synthetic methodologies, such as the Pictet-Spengler condensation or Bischler-Nepieralski cyclization, which are commonly employed for constructing the THIQ core and its derivatives . The compound has a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is offered with a high purity level of 95% and should be stored sealed in a dry, room temperature environment . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYPWAIQEURSFY-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization or chromatography techniques to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dopamine D1 Receptor Modulation

One of the most notable applications of (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is its role as a D1 positive allosteric modulator . This mechanism is essential for enhancing dopaminergic signaling pathways linked to various neurological disorders. Research indicates that this compound may be beneficial for treating conditions such as:

  • Schizophrenia : The modulation of D1 receptors can alleviate cognitive and negative symptoms associated with schizophrenia .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its action on dopaminergic pathways may help manage impulsivity and attention deficits .
  • Parkinson’s Disease : The compound shows promise in improving motor function by enhancing dopamine signaling.
  • Alzheimer’s Disease : It may protect against cognitive decline by reducing oxidative stress and inflammation in neuronal cells .

Neuroprotective Effects

Studies have demonstrated that compounds similar to (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid exhibit neuroprotective properties. These effects include:

  • Cognitive Enhancement : Animal studies show improved memory and learning capabilities following administration of this compound.
  • Protection Against Neurodegeneration : It mitigates neurodegenerative processes by combating oxidative stress and inflammation .

Antioxidant and Antimicrobial Activities

Preliminary research suggests that this compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has shown potential antimicrobial effects against various pathogens .

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Material : (S)-1,2,3,4-Tetrahydroisoquinoline.
  • Alkylation : Alkylation with bromoacetic acid in the presence of a base like sodium hydroxide.
  • Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.

Case Studies and Research Findings

A review of existing literature highlights several key studies focusing on the therapeutic potential of tetrahydroisoquinoline derivatives:

StudyFocusFindings
Alzheimer’s DiseaseDemonstrated significant reduction in severity in AD models using THIQ derivatives.
SchizophreniaIdentified D1 receptor modulation as a therapeutic target for cognitive symptoms.
NeuroprotectionShowed enhancement of cognitive functions in animal models with THIQ analogs.

These studies underline the compound's potential as a versatile therapeutic agent across multiple neurological conditions.

Mechanism of Action

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tetrahydroisoquinoline derivatives allow for comparative analysis of physicochemical properties, stereochemistry, and applications. Below is a detailed comparison:

Structural Isomers and Positional Analogs
Compound Name CAS No. Molecular Formula Substituent Position Salt Form Key Differences
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride 270082-22-9 C₁₁H₁₃NO₂·HCl 3-position Hydrochloride Chiral center at 3-position; acetic acid group
(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid 105400-81-5 C₁₁H₁₃NO₂ 1-position Free acid No hydrochloride; substituent at 1-position
1,2,3,4-Tetrahydro-3-isoquinolineacetic acid 544456-02-2 C₁₁H₁₃NO₂ 3-position Free acid Lacks hydrochloride salt; same substituent position as target compound
1,2,3,4-Tetrahydroisoquinolin-1-ylacetic acid hydrochloride 53014-68-9 C₁₁H₁₄ClNO₂ 1-position Hydrochloride Substituent at 1-position; same molecular weight as target

Key Observations :

  • Substituent Position : The 3-position in the target compound may confer distinct steric and electronic properties compared to 1-position analogs, influencing receptor binding in biological systems .
  • Salt Form : Hydrochloride salts enhance water solubility (e.g., target compound vs. free-acid analogs like CAS 544456-02-2) .
  • Stereochemistry : The (S)-configuration at the 3-position is critical for enantioselective interactions, unlike racemic or uncharacterized analogs .
Functionalized Derivatives
  • Increased lipophilicity due to methoxy groups and esterification, altering pharmacokinetic properties compared to the target compound .
  • 2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic acid hydrochloride (CAS: EN300-753684): Molecular formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol). Smaller molecular size and different substituent position (1 vs. 3) suggest divergent synthetic applications .
Physicochemical and Commercial Comparison
Property Target Compound CAS 53014-68-9 CAS 544456-02-2
Solubility High (HCl salt) Moderate (HCl salt) Low (free acid)
Molecular Weight 227.69 227.69 193.23
Availability Discontinued Commercial Commercial
Stereochemistry (S)-configured Unspecified Unspecified

Research Implications :

  • The target compound’s discontinued status (CymitQuimica) may reflect challenges in synthesis or stability compared to analogs like CAS 53014-68-9 .
  • Positional isomers (1- vs. 3-substituted) are critical in drug design; e.g., 1-position analogs may exhibit reduced steric hindrance in binding pockets .

Biological Activity

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Tetrahydroisoquinoline derivatives have been investigated for various pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. The specific compound this compound exhibits potential in several biological pathways:

  • Neuroprotective Effects : THIQ derivatives have shown promise in neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties.
  • Anti-inflammatory Activity : Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects.
  • Antagonistic Properties : Some THIQ derivatives act as selective antagonists at orexin receptors, which are implicated in sleep regulation and addiction pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the THIQ scaffold can significantly influence receptor binding and activity.

PositionModificationEffect on Activity
1Benzyl groupRequired for OX1 receptor activity
7SubstituentsEnhances selectivity for OX1 over OX2 receptors
Acetic AcidPresenceEssential for maintaining biological activity

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of THIQ analogs in models of oxidative stress. The results indicated that compounds similar to this compound effectively reduced neuronal cell death induced by oxidative agents. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory potential of THIQ derivatives revealed that this compound exhibited significant inhibition of COX enzymes. In vitro assays demonstrated an IC50 value of approximately 25 µM against COX-2 . This inhibition correlates with reduced prostaglandin synthesis and subsequent inflammation.

Case Study 3: Orexin Receptor Antagonism

In a series of experiments evaluating orexin receptor antagonists for potential treatment of addiction disorders, compounds derived from the THIQ scaffold were found to selectively block OX1 receptors. The compound RTIOX-251 showed an apparent dissociation constant (Kd) of 16.1 nM at the OX1 receptor with over 620-fold selectivity against the OX2 receptor .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride?

  • Methodological Answer : A common approach involves ester hydrolysis of precursors like ethyl 2-(tetrahydroisoquinolin-3-yl)acetate derivatives. For example, (S)-ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate can be hydrolyzed under acidic conditions (e.g., HCl) to yield the acetic acid moiety, followed by salt formation . Chiral resolution may be required if racemic intermediates are used, with techniques like chiral HPLC or enzymatic catalysis ensuring enantiopurity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point (mp) Analysis : Compare observed mp (>300°C) with literature values (e.g., related tetrahydroisoquinoline derivatives in ) to assess purity .
  • NMR Spectroscopy : Confirm the (S)-configuration via NOESY or chiral derivatization (e.g., Mosher’s acid).
  • HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak® IA/IB) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The high melting point (>300°C) suggests thermal stability under standard lab conditions . However, hygroscopicity and light sensitivity may require storage in desiccators with inert gas (N₂/Ar) and amber vials. Accelerated stability studies (40°C/75% RH for 6 months) can empirically determine degradation pathways.

Advanced Research Questions

Q. How can researchers mitigate enantiomeric impurities during synthesis?

  • Methodological Answer : Enantiomeric contamination often arises from incomplete chiral resolution. Strategies include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during tetrahydroisoquinoline ring formation.
  • Dynamic Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What computational models are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to opioid receptors (common targets for tetrahydroisoquinoline derivatives).
  • QM/MM Simulations : Study protonation states of the acetic acid moiety under physiological pH (e.g., pKa ~3-4).
  • MD Simulations : Assess stability of hydrochloride salt in aqueous environments (e.g., SPC/E water model) .

Q. How does this compound participate in multicomponent reactions (MCRs) for complex heterocycle synthesis?

  • Methodological Answer : The tetrahydroisoquinoline scaffold is reactive in Ugi or Pictet-Spengler MCRs. For example:

  • Pictet-Spengler Cyclization : React with aldehydes and tryptamine analogs to form β-carboline derivatives.
  • Ugi Reaction : Combine with isocyanides, ketones, and amines to generate peptidomimetics. Optimize solvent polarity (e.g., DMF/MeOH) and temperature (60-80°C) for yield improvement .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for this compound?

  • Methodological Answer : Conflicting solubility values (e.g., in water vs. DMSO) may arise from polymorphic forms or salt dissociation kinetics. To resolve:

Phase Solubility Analysis : Use the Higuchi-Shiobara method to determine intrinsic solubility.

PXRD : Identify crystalline vs. amorphous forms affecting solubility profiles.

Ionic Strength Adjustment : Study solubility in buffered solutions (e.g., PBS pH 7.4) to mimic physiological conditions .

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